8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a methoxy group attached to the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method . This tandem reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its rapid reaction times and high yields . Additionally, the scale-up reaction and late-stage functionalization of triazolopyrazine further demonstrate its synthetic utility.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including nucleophilic addition, cyclization, and condensation reactions . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include enaminonitriles, benzohydrazides, and hydrazine hydrate . Reaction conditions often involve microwave irradiation, which provides a catalyst-free and additive-free environment .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, nucleophilic addition reactions can yield various substituted triazolopyrazines, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine has numerous applications in scientific research. In medicinal chemistry, it is used as a scaffold for designing anticancer agents, inhibitors of protein kinases, and other bioactive molecules . It has shown potential in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, this compound is utilized in material sciences for the development of polymers and fluorescent probes .
Mechanism of Action
The mechanism of action of 8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases such as JAK1 and JAK2, which are involved in various signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
8-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds such as 1,2,3-triazolo[1,5-a]pyrazines and 1,2,4-triazolo[1,5-a]pyridines . These compounds share similar structural features but differ in their biological activities and applications. For example, 1,2,3-triazolo[1,5-a]pyrazines are known for their c-Met inhibition and GABA A modulating activity , while 1,2,4-triazolo[1,5-a]pyridines are utilized in the treatment of cardiovascular disorders and type 2 diabetes .
List of Similar Compounds
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-5-8-4-9-10(5)3-2-7-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHJKNPRPXUOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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